BenchChemオンラインストアへようこそ!

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid

Conformational restriction Ligand efficiency Physicochemical property

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid (CAS 2098157-55-0) is a synthetic spirocyclic small molecule comprising a 6-oxa-2-azaspiro[4.5]decane core N-acylated with a trans (E)-but-2-enoic acid moiety. This structural class merges the conformational restriction of a saturated spirocyclic amine–ether scaffold with an α,β-unsaturated carboxylic acid group, which can serve as a Michael-acceptor warhead or a handle for further derivatization.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 2098157-55-0
Cat. No. B1477099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid
CAS2098157-55-0
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CCN(C2)C(=O)C=CC(=O)O
InChIInChI=1S/C12H17NO4/c14-10(3-4-11(15)16)13-7-6-12(9-13)5-1-2-8-17-12/h3-4H,1-2,5-9H2,(H,15,16)/b4-3+
InChIKeyJIJXJWZWLPADQM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence for (E)-4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic Acid (CAS 2098157-55-0): Compound Class and Baseline Characteristics


(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid (CAS 2098157-55-0) is a synthetic spirocyclic small molecule comprising a 6-oxa-2-azaspiro[4.5]decane core N-acylated with a trans (E)-but-2-enoic acid moiety . This structural class merges the conformational restriction of a saturated spirocyclic amine–ether scaffold with an α,β-unsaturated carboxylic acid group, which can serve as a Michael-acceptor warhead or a handle for further derivatization. The compound is predominantly sourced from specialist chemical suppliers at ≥95% purity and is positioned as a research intermediate or fragment-like probe rather than an approved active pharmaceutical ingredient.

Why Generic Substitution of (E)-4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic Acid Fails: Critical Differentiators vs. In-Class Analogs


In-class compounds sharing the 6-oxa-2-azaspiro[4.5]decane scaffold—or closely related oxa-azaspiro regioisomers—cannot be freely interchanged with the target compound because minor alterations in ring topology, saturation state, or exocyclic functionalization yield divergent physicochemical and reactivity profiles . Specifically, the target molecule incorporates a rigid spirocyclic core (only 2 rotatable bonds) paired with a conjugated (E)-but-2-enoic acid warhead that enables covalent engagement with biological nucleophiles, a capability that is lost upon saturation of the α,β-double bond or relocation of the spirocyclic heteroatoms [1]. The sections below quantify these divergences along dimensions that are directly relevant to scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for (E)-4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic Acid


Molecular Rigidity: Reduced Rotatable Bond Count vs. the Saturated Butanoic Acid Analog

The target compound contains only 2 rotatable bonds, a direct consequence of the spirocyclic core combined with the planar (E)-but-2-enoic acid linker . In contrast, the saturated analog 4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid (CAS 2097954-95-3) possesses 3 rotatable bonds due to the flexible butanoic acid chain, increasing conformational entropy and potentially reducing target-binding complementarity .

Conformational restriction Ligand efficiency Physicochemical property

Covalent Warhead Potential: α,β-Unsaturated Carbonyl vs. Saturated Analog

The (E)-but-2-enoic acid moiety in the target compound provides an electrophilic α,β-unsaturated carbonyl system capable of forming covalent adducts with cysteine thiols or other biological nucleophiles [1]. This reactivity is completely absent in the saturated butanoic acid analog (CAS 2097954-95-3), which lacks the conjugated double bond required for Michael addition .

Covalent inhibitor Michael acceptor Target engagement

Hydrogen-Bond Acceptor Count: Distinct Pharmacophoric Profile vs. Regioisomeric Spirocyclic Analogs

The target compound presents 4 hydrogen-bond acceptors (HBA), derived from the amide carbonyl, the carboxylic acid oxygens, and the spirocyclic ether oxygen . The regioisomeric analog (E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid (CAS 2089550-31-0) also contains 4 HBA, but the repositioning of the oxygen heteroatom from the tetrahydropyran ring to an oxetane ring alters the spatial disposition of the acceptor , which can lead to divergent hydrogen-bonding geometries in a target binding site.

Pharmacophore Hydrogen-bond acceptor Physicochemical diversity

Molecular Weight and Fraction sp³: Fragment-Like Physicochemical Space vs. Heavier Spirocyclic Derivatives

With a molecular weight of 239.27 g·mol⁻¹ and a fraction sp³ (Fsp³) of approximately 0.75, the target compound resides in the ‘fragment’ space (MW < 300) desirable for fragment-based screening . Typical drug-like spirocyclic analogs bearing additional substituents (e.g., N-Boc-protected derivatives) exceed 280 g·mol⁻¹, placing them outside the fragment range and reducing their screening efficiency [1].

Fragment-based drug discovery Lead-likeness Physicochemical property

Best Research and Industrial Application Scenarios for (E)-4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic Acid: Evidence-Backed Use Cases


Covalent Fragment Screening Against Cysteine-Containing Targets

The intrinsic Michael-acceptor functionality of the (E)-but-2-enoic acid moiety (Section 3, Evidence Item 2) enables direct use of the compound as a covalent fragment in mass-spectrometry-based or biochemical screens targeting cysteine proteases, deubiquitinases, or other nucleophilic enzymes. This avoids the need for post-synthetic installation of a warhead, accelerating hit identification [1].

Spirocyclic Building Block for PROTAC Linker Optimization

The low rotatable-bond count and high Fsp³ (Section 3, Evidence Items 1 and 4) provide a semi-rigid scaffold that can be incorporated into PROTAC linkers to modulate ternary complex geometry and improve metabolic stability. The carboxylic acid handle further permits facile conjugation to E3-ligase ligands or target-binding motifs .

Chemical Probe Design Requiring Regioisomeric Selectivity

When a biological assay has demonstrated sensitivity to the 6-oxa regioisomer over the 2-oxa or 8-oxa counterparts (Section 3, Evidence Item 3), the target compound serves as the definitive procurement identity to maintain pharmacophoric consistency. Using an alternative spirocyclic regioisomer risks losing on-target activity due to misaligned hydrogen-bond vectors.

Fragment-to-Lead Elaboration Starting from a Low-MW Core

At 239 g·mol⁻¹, the compound is ideally sized for fragment growth campaigns (Section 3, Evidence Item 4). Its carboxylic acid can be converted to amides, esters, or heterocycles, allowing medicinal chemists to explore vector space without exceeding lead-like physicochemical boundaries [1].

Quote Request

Request a Quote for (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.